

2-(Trifluoromethyl)thiazol-5-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazol-5-amine

Cat. No.: B1394868

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An In-depth Technical Guide to **2-(Trifluoromethyl)thiazol-5-amine**: Synthesis, Properties, and Applications in Drug Discovery

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Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have garnered significant interest due to the unique physicochemical properties imparted by fluorine atoms. Among these, the trifluoromethyl group (CF₃) is particularly valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[1][2]} The strategic incorporation of this moiety into heterocyclic scaffolds has led to the development of numerous successful therapeutic agents. This guide provides a comprehensive technical overview of **2-(Trifluoromethyl)thiazol-5-amine**, a key building block for the synthesis of novel bioactive compounds. While its isomer, 5-(trifluoromethyl)thiazol-2-amine, is more extensively documented, this guide will focus on the known properties of the title compound and draw logical inferences from closely related structures to illuminate its potential in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical characteristics, and potential applications of this versatile chemical entity.

Compound Identification and Physicochemical Properties

A foundational aspect of utilizing any chemical building block is a thorough understanding of its fundamental properties. **2-(Trifluoromethyl)thiazol-5-amine** is a distinct chemical entity with the following identifiers and characteristics:

Property	Value	Source(s)
CAS Number	1367944-72-6	[3][4][5][6]
Molecular Formula	C ₄ H ₃ F ₃ N ₂ S	[5][7]
Molecular Weight	168.14 g/mol	[5][7]
IUPAC Name	2-(Trifluoromethyl)-1,3-thiazol-5-amine	
Synonyms	2-(Trifluoromethyl)thiazole-5-amine	[5]
Physical Form	Liquid (at room temperature)	[7]
Boiling Point	164.6 ± 40.0 °C (at 760 mmHg)	

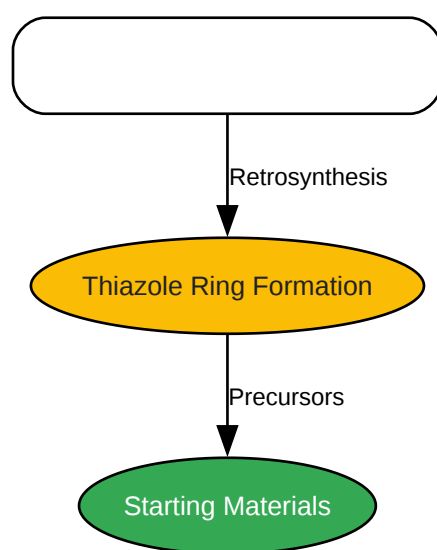
While extensive experimental data for this specific isomer is not widely published, some properties can be inferred from its structure and data available for related compounds. The presence of the trifluoromethyl group suggests high lipophilicity, a trait often beneficial for cell membrane permeability. The amine group provides a reactive handle for a variety of chemical transformations, making it a versatile starting material for library synthesis.

Synthesis of 2-(Trifluoromethyl)thiazol-5-amine

A definitive, published synthetic protocol specifically for **2-(trifluoromethyl)thiazol-5-amine** is not readily available in peer-reviewed literature. However, a plausible synthetic strategy can be devised based on established methods for thiazole synthesis and trifluoromethylation. The renowned Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thioamide, is a common approach for constructing the thiazole ring.[8][9]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for **2-(trifluoromethyl)thiazol-5-amine** would involve the formation of the thiazole ring as a key step. The challenge lies in the regioselective introduction of the amino group at the C5 position.



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Caption: Retrosynthetic approach for **2-(Trifluoromethyl)thiazol-5-amine**.

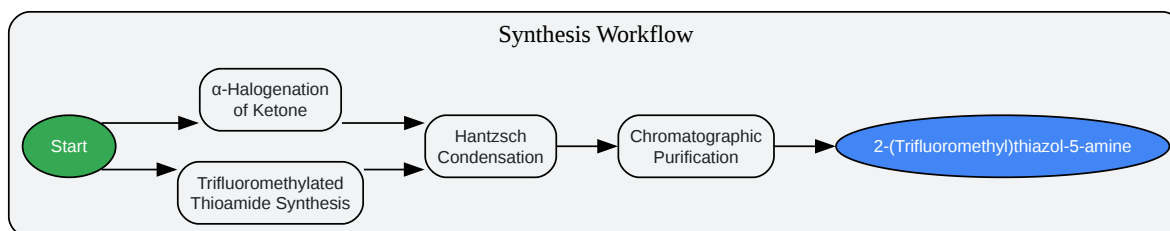
Illustrative Synthetic Protocol (Adapted from related syntheses)

While a specific protocol for the 5-amino isomer is elusive, the following procedure, adapted from the synthesis of related aminothiazoles, illustrates a potential experimental approach. This protocol is provided for conceptual understanding and would require optimization for the target molecule.

Step 1: Synthesis of a Trifluoromethylated Thioamide The synthesis would likely commence with a trifluoromethyl-containing starting material, which is then converted to a thioamide.

Step 2: Halogenation of a Ketone Precursor A suitable ketone would be halogenated at the alpha position to generate the corresponding α -haloketone.

Step 3: Hantzsch Thiazole Synthesis The trifluoromethylated thioamide and the α -haloketone would then be condensed, likely in the presence of a base, to form the thiazole ring.



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Caption: A conceptual workflow for the synthesis of **2-(Trifluoromethyl)thiazol-5-amine**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While detailed published spectra for **2-(Trifluoromethyl)thiazol-5-amine** are scarce, data is available from commercial suppliers.^[10] The expected spectral features are outlined below:

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the proton at the C4 position of the thiazole ring would be observed, along with a broad singlet for the amine (NH₂) protons. The chemical shift of the C4-H would be influenced by the electron-withdrawing trifluoromethyl group at C2 and the electron-donating amino group at C5.
- ¹³C NMR: The carbon NMR would show distinct signals for the four carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the thiazole ring would have characteristic chemical shifts.
- IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching

vibrations of the primary amine. Strong C-F stretching bands would be expected in the 1100-1300 cm^{-1} region.[2][11]

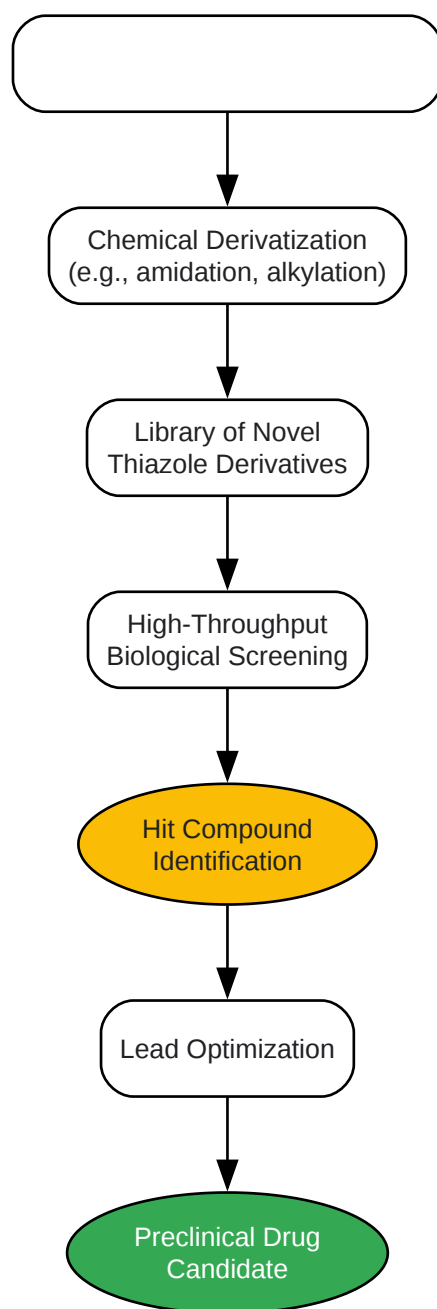
- **Mass Spectrometry:** Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be observed at $m/z = 168.14$. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the thiazole ring.

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application. While specific examples for **2-(Trifluoromethyl)thiazol-5-amine** are not prevalent in the literature, the broader class of trifluoromethyl-substituted aminothiazoles are recognized as "privileged structures" in medicinal chemistry.[1] They are key components in the synthesis of compounds targeting a range of diseases.

Anticancer Agents

Derivatives of the isomeric 5-(trifluoromethyl)thiazol-2-amine have been extensively investigated as anticancer agents.[8] These compounds have been shown to act as topoisomerase II inhibitors, enzymes critical for DNA replication in cancer cells.[8] Furthermore, thiazole-based compounds are being explored as PI3K/mTOR dual inhibitors, targeting key signaling pathways in cancer progression. Given the similar structural alerts, **2-(Trifluoromethyl)thiazol-5-amine** represents a valuable, yet underexplored, scaffold for the development of novel anticancer therapeutics. The amino group at the C5 position offers a different vector for chemical modification compared to the more common 2-amino isomer, potentially leading to new structure-activity relationships and intellectual property.



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Caption: Role of **2-(Trifluoromethyl)thiazol-5-amine** in a drug discovery workflow.

Antimicrobial Agents

The 2-aminothiazole moiety is a core component of several antimicrobial drugs. The introduction of a trifluoromethyl group can enhance the lipophilicity and, consequently, the ability of these compounds to penetrate microbial cell walls. This makes 2-

(Trifluoromethyl)thiazol-5-amine an attractive starting point for the synthesis of new antibacterial and antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling **2-(Trifluoromethyl)thiazol-5-amine**. The following information is synthesized from available safety data sheets for this compound and structurally related chemicals.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- In case of Contact:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Trifluoromethyl)thiazol-5-amine is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive amine handle, a metabolically stable trifluoromethyl group, and the versatile thiazole core makes it an attractive starting material for the synthesis of novel therapeutic agents. While a significant portion of the available literature focuses on its 2-amino isomer, the principles of synthesis and the potential biological activities can be logically extended to this compound. Further research into the

specific synthesis and applications of **2-(Trifluoromethyl)thiazol-5-amine** is warranted and holds the promise of unlocking new avenues for the development of innovative medicines, particularly in the fields of oncology and infectious diseases.

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